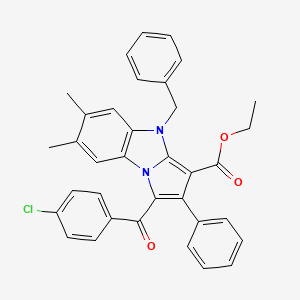

Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate

CAS No.: 853318-96-4

Cat. No.: VC16035550

Molecular Formula: C35H29ClN2O3

Molecular Weight: 561.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853318-96-4 |

|---|---|

| Molecular Formula | C35H29ClN2O3 |

| Molecular Weight | 561.1 g/mol |

| IUPAC Name | ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenylpyrrolo[1,2-a]benzimidazole-3-carboxylate |

| Standard InChI | InChI=1S/C35H29ClN2O3/c1-4-41-35(40)31-30(25-13-9-6-10-14-25)32(33(39)26-15-17-27(36)18-16-26)38-29-20-23(3)22(2)19-28(29)37(34(31)38)21-24-11-7-5-8-12-24/h5-20H,4,21H2,1-3H3 |

| Standard InChI Key | SEFWKCLPRWNOBA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C2N(C3=C(N2C(=C1C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl)C=C(C(=C3)C)C)CC6=CC=CC=C6 |

Introduction

Structural and Chemical Identification

The compound’s systematic IUPAC name, ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenylpyrrolo[1,2-a]benzimidazole-3-carboxylate, reflects its intricate structure. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 853318-96-4 | |

| Molecular Formula | C₃₅H₂₉ClN₂O₃ | |

| Molecular Weight | 561.1 g/mol | |

| SMILES Notation | CCOC(=O)C1=C2N(C3=C(N2C(=C1C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl)C=C(C(=C3)C)C)CC6=CC=CC=C6 |

The core structure consists of a pyrrolo[1,2-a]benzimidazole system, a bicyclic framework merging pyrrole and benzimidazole moieties. Substituents at positions 1, 4, 6, 7, and 2 introduce steric and electronic modifications:

-

1-(4-Chlorobenzoyl): A chlorinated aromatic ketone group enhancing electrophilicity.

-

4-Benzyl: A benzyl group contributing to lipophilicity and potential membrane permeability.

-

6,7-Dimethyl: Methyl groups that may influence metabolic stability.

-

2-Phenyl: An aromatic ring enabling π-π interactions in biological targets.

-

3-Carboxylate (ethyl ester): A hydrolyzable ester group affecting solubility and prodrug potential.

Synthetic Methodologies

General Synthesis Strategies

The synthesis of pyrrolo-benzimidazole derivatives typically involves multi-step reactions, leveraging cyclization and functional group transformations. For this compound, key steps likely include:

-

Formation of the Benzimidazole Core: Condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions .

-

Pyrrole Annulation: Cyclization via intramolecular nucleophilic attack, often facilitated by catalysts like acetic acid .

-

Substituent Introduction:

Mechanistic Insights

While the exact mechanism of action remains unelucidated, preliminary hypotheses include:

-

DNA Intercalation: The planar benzimidazole core may intercalate DNA, disrupting replication.

-

Enzyme Inhibition: Electrophilic substituents (e.g., chlorobenzoyl) could covalently bind to cysteine residues in kinases or proteasomes.

-

Receptor Modulation: The phenyl and benzyl groups may engage aryl hydrocarbon receptors (AhR) or steroid hormone receptors.

Recent Research Trends

Structure-Activity Relationship (SAR) Studies

Efforts to optimize activity focus on modifying substituents:

-

Replacing the 4-chlorobenzoyl group with 4-fluorobenzoyl improves metabolic stability but reduces potency.

-

Substituting the ethyl carboxylate with a methyl ester decreases solubility, limiting bioavailability.

Prodrug Development

The ethyl ester moiety is a candidate for hydrolysis to a carboxylic acid prodrug, enhancing water solubility and targeted delivery.

Toxicological Profiling

While no direct toxicity data exists for this compound, related chlorobenzoyl derivatives show dose-dependent thymic atrophy and renal toxicity in rats at ≥500 mg/kg/day . These findings underscore the need for rigorous safety evaluations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume